1-(3-bromophenyl)-2-fluoroethan-1-one
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Overview
Description
1-(3-Bromophenyl)-2-fluoroethan-1-one is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a fluorine atom attached to an ethanone group
Mechanism of Action
Target of Action
Similar compounds such as 1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline are known to target mitogen-activated protein kinase 10 .
Pharmacokinetics
The maximum concentration (Cmax) of 568.65 ± 122.14 ng/mL was achieved at 1.00 ± 0.45 h after oral administration, indicating that the compound was quickly absorbed into the blood circulatory system .
Result of Action
Similar compounds have been investigated for their potential therapeutic effects, including anti-arrhythmic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Bromophenyl)-2-fluoroethan-1-one can be synthesized through several synthetic routes. One common method involves the bromination of 3-phenylpropan-1-one followed by fluorination. The reaction typically requires a brominating agent such as bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl₃). The fluorination step can be achieved using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromophenyl)-2-fluoroethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted phenyl derivatives.
Oxidation Reactions: Formation of carboxylic acids or ketones.
Reduction Reactions: Formation of alcohols or alkanes.
Scientific Research Applications
1-(3-Bromophenyl)-2-fluoroethan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-inflammatory and anticancer agents.
Materials Science: The compound is utilized in the synthesis of advanced materials, including polymers and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is employed as a building block in the synthesis of complex organic molecules.
Comparison with Similar Compounds
1-(4-Bromophenyl)-2-fluoroethan-1-one: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)-2-fluoroethan-1-one: Similar structure but with a chlorine atom instead of bromine.
1-(3-Bromophenyl)-2-chloroethan-1-one: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness: 1-(3-Bromophenyl)-2-fluoroethan-1-one is unique due to the combination of bromine and fluorine atoms, which impart distinct chemical properties such as increased reactivity and specific binding interactions. This uniqueness makes it valuable in various applications, particularly in medicinal chemistry and materials science.
Properties
CAS No. |
1219632-64-0 |
---|---|
Molecular Formula |
C8H6BrFO |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
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